

Solubility of Lithium Nitrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Lithium nitrate*

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This technical guide provides a comprehensive overview of the solubility of **lithium nitrate** (LiNO_3) in a range of organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals in various scientific fields, including but not limited to battery technology, chemical synthesis, and pharmaceutical development. This document presents quantitative solubility data in a clear, tabular format, details common experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Quantitative Solubility Data

The solubility of **lithium nitrate** in various organic solvents is a critical parameter for numerous applications. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process optimization.

Table 1: Solubility of **Lithium Nitrate** in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)	Reference
Acetic Acid	39	11.88	[1]
Acetone	20	2.4	[1]
Acetonitrile	25	2.99	[1]
Diethyl Ether	Ambient	0.026	[1]
Ethanol	0	29.9	[1]
20.1	31.6	[1]	
50	34.4	[1]	
i-Amyl Alcohol	25	9.5	
Pyridine	25	38	[1]
Dimethyl Sulfoxide (DMSO)	Ambient	10	[2]

Table 2: Solubility of **Lithium Nitrate** in Selected Non-Aqueous Solvents (Mole Fraction, x)

Solvent	Temperature (°C)	Solubility (x)	Reference
Ethanol	25	0.113	[3] [4]
35	0.119	[3] [4]	
45	0.126	[3] [4]	
Acetonitrile	25	0.038	[3] [4]
35	0.041	[3] [4]	
45	0.045	[3] [4]	
Dimethyl Carbonate (DMC)	25	0.001	[3] [4]
35	0.001	[3] [4]	
45	0.002	[3] [4]	
Dimethyl Sulfoxide (DMSO)	25	0.089	[3] [4]
35	0.096	[3] [4]	
45	0.104	[3] [4]	
Propylene Carbonate (PC)	25	0.025	[3] [4]
35	0.028	[3] [4]	
45	0.031	[3] [4]	

Table 3: Solubility of **Lithium Nitrate** in Ether Solvents

Solvent	Solubility (mol/L)	Reference
Tetrahydrofuran (THF)	~0.5	[5]
1,3-Dioxolane (DOL)	~0.8	[5]
1,2-Dimethoxyethane (DME)	~1.5	[5]
Triglyme (TRG)	~2.0	[5]
Tetraglyme (TEG)	> 3.0	[5]

Table 4: Solubility of **Lithium Nitrate** in Carbonate Solvents

Solvent	Solubility (mol/L)	Reference
Ethylene Carbonate (EC)	~0.7	[6][7]
Ethylene Carbonate / Dimethyl Carbonate (EC/DMC)	< 0.12	[6][8]

Experimental Protocols

The accurate determination of **lithium nitrate** solubility is crucial for its application. The following are detailed methodologies for key experiments cited in the literature.

Isothermal Equilibrium Method

This method, also known as the static equilibrium method, is widely used for determining the solubility of salts in various solvents.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated liquid phase is then determined.

Apparatus:

- Thermostatically controlled water bath or incubator

- Glass vials or flasks with airtight seals
- Magnetic stirrer and stir bars
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical balance
- Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for concentration measurement.

Procedure:

- **Sample Preparation:** An excess amount of anhydrous **lithium nitrate** is added to a known volume or mass of the organic solvent in a sealed glass vial.
- **Equilibration:** The vials are placed in a thermostatically controlled bath set to the desired temperature. The solutions are continuously agitated using a magnetic stirrer to ensure thorough mixing and to facilitate the dissolution process. The equilibration time can vary depending on the solvent and temperature, but typically ranges from 24 to 72 hours. It is essential to ensure that solid-liquid equilibrium is achieved, which can be confirmed by analyzing samples at different time points until the concentration remains constant.
- **Phase Separation:** After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. To ensure complete separation of the undissolved solid, the samples are typically centrifuged or filtered using a syringe filter suitable for the organic solvent. This step must be performed at the same temperature as the equilibration to avoid any changes in solubility.
- **Concentration Analysis:** A precisely measured aliquot of the clear, saturated supernatant is carefully extracted. The aliquot is then diluted with an appropriate solvent to a concentration suitable for analysis. The concentration of lithium ions in the diluted solution is determined using a calibrated analytical technique such as ICP-OES.
- **Calculation:** The solubility is then calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.

Principle: A known mass of a saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined.

Apparatus:

- Thermostatically controlled water bath or incubator
- Sealed flasks
- Analytical balance
- Oven or vacuum oven
- Desiccator

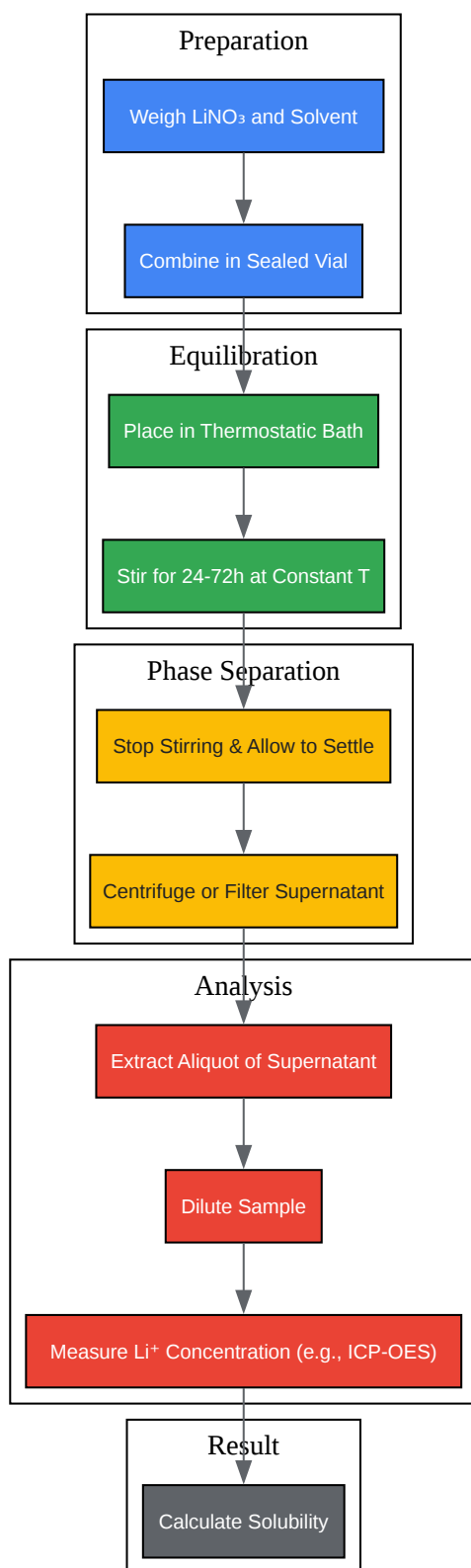
Procedure:

- **Preparation of Saturated Solution:** A saturated solution is prepared by adding an excess of **lithium nitrate** to the solvent and allowing it to equilibrate at a constant temperature with continuous stirring, as described in the isothermal equilibrium method.
- **Sampling:** A precisely weighed amount of the clear, saturated solution is transferred to a pre-weighed container (e.g., a beaker or evaporating dish).
- **Solvent Evaporation:** The solvent is carefully evaporated from the solution. This is typically done by heating the sample in an oven at a temperature below the decomposition temperature of **lithium nitrate**. For temperature-sensitive solvents, a vacuum oven can be used to facilitate evaporation at a lower temperature.
- **Drying and Weighing:** The container with the solid residue is then placed in a desiccator to cool to room temperature without absorbing atmospheric moisture. The final mass of the container and the dried solute is then measured. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

- Calculation: The mass of the solute is the difference between the final constant mass and the mass of the empty container. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the solute. The solubility is then expressed as the mass of solute per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of **lithium nitrate** in an organic solvent.



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Caption: Workflow for determining the solubility of **lithium nitrate**.

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